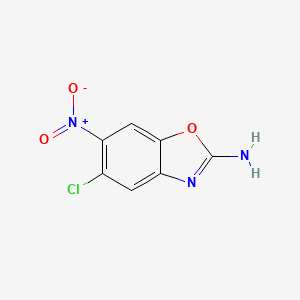![molecular formula C14H16ClNO B6350319 [4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95% CAS No. 1158582-95-6](/img/structure/B6350319.png)
[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 155106-50-6 . It has a molecular weight of 213.28 and its IUPAC name is 4-(2,3-dimethylphenoxy)aniline . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Aplicaciones Científicas De Investigación
Reactions with Acids
Phenylamine, a type of amine, reacts with acids like hydrochloric acid . This reaction forms a salt, phenylammonium chloride . This property could be used in research applications that require the formation of salts from amines.
Reactions with Ethers
Phenylamine can also react with ethers . The details of these reactions are not specified, but this property could be used in research applications that involve the synthesis of new compounds.
Base Properties
Amines are bases because the lone pair of electrons on the nitrogen atom can accept a hydrogen ion . This property makes amines, including phenylamine, useful in various research applications that require a base.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13;/h3-9H,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJHLJSDGYTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)





![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)